molecular formula C11H23ClN2O4 B613351 H-Orn(Boc)-OMe.HCl CAS No. 2480-96-8

H-Orn(Boc)-OMe.HCl

Cat. No.: B613351
CAS No.: 2480-96-8
M. Wt: 282.77
InChI Key: PDTVFHJMWNCIRB-QRPNPIFTSA-N
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Description

H-Orn(Boc)-OMe.HCl is a chemical compound with the molecular formula C17H27ClN2O4 and a molecular weight of 358.86 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Boc)-OMe.HCl typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process begins with the reaction of (S)-2-amino-5-hydroxy-pentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid . The next step involves esterification using methanol and a catalyst like sulfuric acid to form the methyl ester. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

H-Orn(Boc)-OMe.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Orn(Boc)-OMe.HCl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of H-Orn(Boc)-OMe.HCl involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The compound’s reactivity is primarily due to the presence of the ester and amino groups, which can undergo various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Orn(Boc)-OMe.HCl is unique due to its combination of the Boc-protected amino group and the methyl ester, which provides versatility in synthetic applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTVFHJMWNCIRB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2480-96-8
Record name L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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